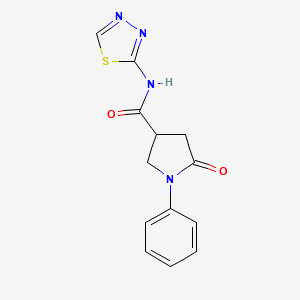

5-oxo-1-phenyl-N-1,3,4-thiadiazol-2-ylpyrrolidine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-oxo-1-phenyl-N-1,3,4-thiadiazol-2-ylpyrrolidine-3-carboxamide” is a derivative of 1,3,4-thiadiazole . 1,3,4-thiadiazoles are a class of heterocyclic compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides as a starting material . In one method, a series of 1,3,4-thiadiazole derivatives were prepared using 2-(5-phenyl-1,3,4-thiadiazol-2-ylamino)acetic acid as an intermediate . The structures of the newly synthesized compounds were confirmed by 1H NMR, 13C NMR, and FT-IR spectroscopy, LC/MS mass spectrometry, and elemental analysis data .Molecular Structure Analysis

In the molecular structure of similar compounds, the C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring .Chemical Reactions Analysis

1,3,4-thiadiazole derivatives have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .科学研究应用

Antitubercular Activity

The compound has been investigated for its potential as an antitubercular agent. Researchers synthesized a series of novel derivatives by reacting 5-substituted phenyl-1,3,4-thiadiazol-2-amines with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. These derivatives were screened for their inhibitory activity against enoyl-ACP reductase, a crucial enzyme involved in Mycobacterium tuberculosis fatty acid biosynthesis. The inhibition of this enzyme is essential for combating tuberculosis, especially multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains .

Heterocyclic Compound Synthesis

The resulting acids from the compound can serve as building blocks for the synthesis of new potentially biologically active heterocyclic compounds. These heterocyclic ensembles may find applications in drug discovery and medicinal chemistry .

Drug Design and Optimization

Researchers have explored the compound’s structure for drug design. By modifying its chemical scaffold, they aim to optimize its pharmacological properties. Lead optimization studies involve computational tools like Autodock, which predict binding interactions between the compound and its target enzymes. Understanding these interactions aids in designing more potent antitubercular agents .

Virtual Screening

Virtual screening techniques, such as iGEMDOCK, have been employed to study ligand binding to the enzyme InhA. Snapshots of ligands bound to the enzyme provide insights into potential interactions and guide further drug development efforts .

Chemical Properties and Toxicity

For practical applications, understanding the compound’s chemical properties, including melting point, boiling point, density, and molecular weight, is crucial. Additionally, toxicity information is essential for assessing its safety profile .

Antibacterial and Antifungal Activities

While antitubercular activity is prominent, exploring the compound’s broader spectrum of biological effects is valuable. Investigating its antibacterial and antifungal properties can reveal additional therapeutic applications .

作用机制

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Mode of Action

The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =n-c-s- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,3,4-thiadiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

The wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives suggests that the compound could potentially have diverse molecular and cellular effects .

安全和危害

未来方向

属性

IUPAC Name |

5-oxo-1-phenyl-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c18-11-6-9(12(19)15-13-16-14-8-20-13)7-17(11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZJZERXOZIQTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-1-phenyl-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5497138.png)

![3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B5497141.png)

![9-[4-(4-chlorophenyl)butanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5497146.png)

![N-(3-morpholin-4-ylpropyl)-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5497152.png)

![6-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5497160.png)

![methyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5497164.png)

![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5497168.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B5497173.png)

![1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B5497179.png)

![3-(4-bromophenyl)-2-(methoxymethyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5497189.png)

![N-(3,4-dimethoxyphenyl)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5497195.png)

![4'-[(dimethylamino)carbonyl]-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5497211.png)

![9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5497214.png)